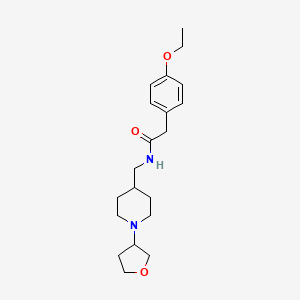
3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole” is an organic molecule that contains a pyridine ring and an oxadiazole ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of the atoms and the bonds between them. The pyridine and oxadiazole rings likely contribute to the rigidity of the molecule, which can affect its chemical properties and interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring, for example, can participate in electrophilic substitution reactions . The oxadiazole ring might undergo reactions at the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity . Without specific data, it’s difficult to provide the properties of this compound.科学的研究の応用
Synthesis and Structural Properties
3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives have been a focal point of research due to their significant structural properties and potential applications. Studies have shown that these compounds can be synthesized through various methods, leading to a diversity of structures and potential applications. For instance, Bayrak et al. (2009) reported the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating a method for synthesizing heterocyclic compounds that include the 1,2,4-oxadiazole structure (Bayrak et al., 2009). Moreover, El‐Sayed et al. (2008) focused on synthesizing and characterizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, indicating the versatility in synthesizing structures containing 1,2,4-oxadiazole (El‐Sayed et al., 2008).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer properties of compounds containing the 1,2,4-oxadiazole moiety. Hu et al. (2005) synthesized and evaluated the antibacterial activity of polyheterocycles, suggesting that oxadiazoles incorporating a pyridyl triazole ring might be a pharmacophore structure for developing antibacterial drugs (Hu et al., 2005). Additionally, the research by Megally Abdo and Kamel (2015) highlighted the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, with some compounds exhibiting significant cytotoxicity against various cancer cell lines (Megally Abdo & Kamel, 2015).
Optoelectronic Applications
There is also a growing interest in the potential use of 1,2,4-oxadiazole derivatives in optoelectronic applications. Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives and utilized them as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs), indicating their applicability in the field of electronics and photonics (Shih et al., 2015).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity . Without specific studies on this compound, it’s difficult to predict its exact mechanism of action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-pyridin-3-yl-5-(trichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N3O/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXJYJYRYDGHAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


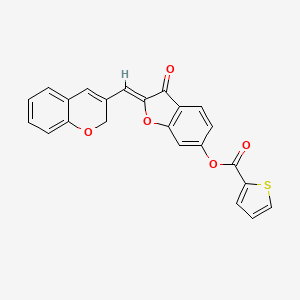

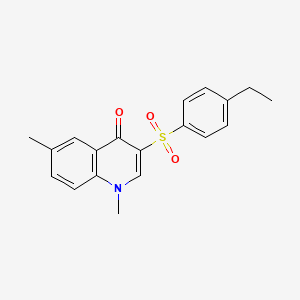
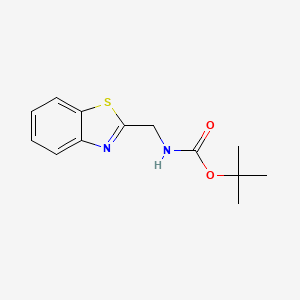
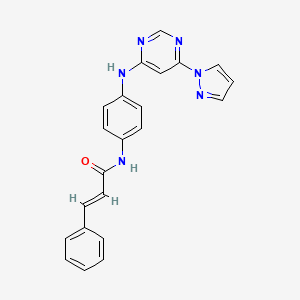
![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

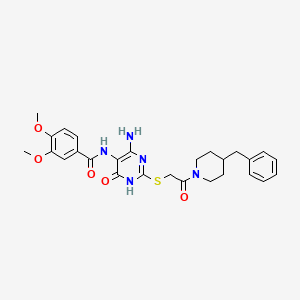

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)
![3-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2360472.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)
